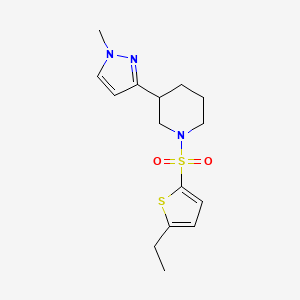

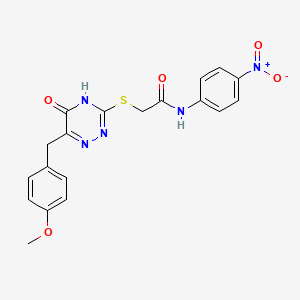

![molecular formula C23H20N4O3S B2706899 ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate CAS No. 1111175-43-9](/img/structure/B2706899.png)

ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The exact structure analysis of this compound is not available in the current literature.Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Synthesis

Heterocyclic compounds, including pyrroles, pyrimidines, and their derivatives, are crucial in the synthesis of pharmaceuticals and other biologically active molecules. The asymmetric intramolecular Michael reaction of acyclic compounds has been explored for constructing chiral building blocks for alkaloid synthesis, highlighting the significance of heterocycles in asymmetric synthesis (Y. Hirai et al., 1992). Furthermore, the synthesis of classical and nonclassical antifolates as potential dihydrofolate reductase (DHFR) inhibitors showcases the application of pyrimidine derivatives in developing antitumor agents (A. Gangjee et al., 2007).

Advanced Synthesis Techniques

Microwave irradiation has been utilized for the efficient synthesis of pyrimidine derivatives, demonstrating the importance of innovative techniques in medicinal chemistry. For instance, the synthesis under microwave irradiation of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate from starting compounds showcases the utility of novel synthesis methods (M. Leyva-Acuña et al., 2020).

Biological Activities and Potential Therapeutics

Pyrimidine derivatives have been investigated for their potential as dual inhibitors of thymidylate synthase (TS) and DHFR, highlighting the role of these compounds in cancer therapy (A. Gangjee et al., 2003). Additionally, novel synthesis routes have led to the discovery of apoptosis-inducing agents based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate for breast cancer treatment (E. Gad et al., 2020).

Green Chemistry

An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives using surfactants in an aqueous medium underscores the push towards more environmentally friendly chemical processes (Amrendra Kumar et al., 2017).

Wirkmechanismus

Target of action

Pyrrolo[2,3-d]pyrimidine derivatives, to which this compound belongs, are often studied for their potential as kinase inhibitors . Kinases are proteins that play a key role in cell signaling, growth, and division.

Mode of action

As potential kinase inhibitors, these compounds could work by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways that drive cell division .

Result of action

If this compound acts as a kinase inhibitor, it could potentially slow or stop the growth of cells, which could make it useful in treating diseases characterized by excessive cell growth, such as cancer .

Biochemische Analyse

Biochemical Properties

Compounds of the pyrrolo[3,2-d]pyrimidine class have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . These compounds interact with various enzymes, proteins, and other biomolecules, but the specific interactions of ETHYL 4-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE remain to be determined.

Cellular Effects

Related pyrrolo[3,2-d]pyrimidine compounds have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to act as ATP-competitive inhibitors, with selectivity for inhibition of certain kinases

Temporal Effects in Laboratory Settings

Related compounds have been shown to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-2-30-23(29)16-8-10-17(11-9-16)27-19(28)13-31-22-21-20(25-14-26-22)18(12-24-21)15-6-4-3-5-7-15/h3-12,14,24H,2,13H2,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMGIZAIODQDSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

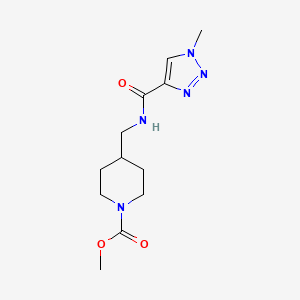

![ethyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2706816.png)

![(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706818.png)

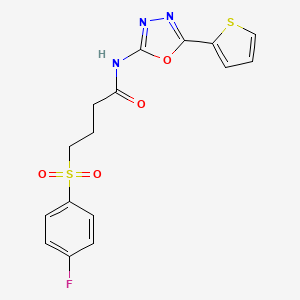

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2706822.png)

![N-Tert-butyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2706829.png)

![3-(4-bromophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2706831.png)

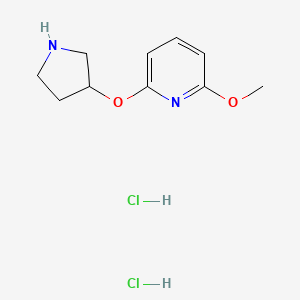

![N-[[4-(2-Aminoethyl)phenyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide;hydrochloride](/img/structure/B2706835.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2706839.png)